molecular formula C13H26O2 B1593813 Methyl 10-methylundecanoate CAS No. 5129-56-6

Methyl 10-methylundecanoate

Cat. No. B1593813
CAS RN: 5129-56-6
M. Wt: 214.34 g/mol
InChI Key: XPVCTJYIICVJOE-UHFFFAOYSA-N
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Description

“Methyl 10-methylundecanoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C13H26O2 and a molecular weight of 214.34 .


Synthesis Analysis

The synthesis of “Methyl 10-methylundecanoate” involves a multi-step reaction with 3 steps . The steps are as follows:

  • Diethyl ether / -40 deg C for 3 hours, then room temperature overnight .

Molecular Structure Analysis

The molecular structure of “Methyl 10-methylundecanoate” can be represented by the SMILES string CC(C)CCCCCCCCC(OC)=O . The InChI representation is InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 .


Chemical Reactions Analysis

“Methyl 10-methylundecanoate” can act as a chain stopper in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET). This helps in tuning the molecular weight of the resulting polyester in a range varying from 10 to 45 kDa .


Physical And Chemical Properties Analysis

“Methyl 10-methylundecanoate” has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a flash point of 104.7±8.3 °C . It has a molar refractivity of 64.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 247.0±3.0 cm3 .

Scientific Research Applications

“Methyl 10-Methylundecanoate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The compound has a molecular formula of C13H26O2 and a molecular weight of 214.34 .

Safety And Hazards

When handling “Methyl 10-methylundecanoate”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 10-methylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCTJYIICVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339162
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 10-methylundecanoate

CAS RN

5129-56-6
Record name Methyl 10-methylundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
KAA Shaheed, BAH Al Alkhafaji… - … & Cellular Archives, 2022 - search.ebscohost.com
There are fifty-one of phytochemical compounds are identified in the methanol extract of seed peel of Eriobotrya japonica L. The identification process was based on its chemical …
Number of citations: 0 search.ebscohost.com
NM Carballeira, H Cruz, CA Hill… - Journal of natural …, 2001 - ACS Publications
… with the lithium aluminum hydride reduction of methyl 10-methylundecanoate to 10-methyl-1… in a 9:1 mixture (88% overall yield from methyl 10-methylundecanoate) of 17-methyl-7(Z)-…
Number of citations: 24 pubs.acs.org
T Ilic-Tomic, MS Genčić, MZ Živković, B Vasiljevic… - academia.edu
Fig. S2 Crude culture extracts of Streptomyces sp. NP10 showed A antimicrobial activity in disc-diffusion assay (200 μg per disc) and B exhibited mild cytotoxicity against human …
Number of citations: 0 www.academia.edu
H Iwasaki, S Horii, M Asai, K MIZUNO… - Chemical and …, 1973 - jstage.jst.go.jp
… Nuclear magnetic resonance (NMR) and mass spectra of III-Me agree Well with those of methyl 10-methylundecanoate obtained from aspartocin.” Comparison of NMR and mass …
Number of citations: 29 www.jstage.jst.go.jp
SF AlAmery - AIP Conference Proceedings, 2020 - pubs.aip.org
The present study was aimed to assess antifungal activity of methanol extract from phytoconstituents of Juncus maritimus leaves and stems against fourdermatophytes. Trichophyton …
Number of citations: 7 pubs.aip.org
I Björkhem, H Danielsson - European Journal of Biochemistry, 1970 - Wiley Online Library
… Gas-liquid chromatography of a methylated sample of this material showed a single peak with the retention time calculated for methyl 10-methylundecanoate. 10-Methylundecanoic acid…
Number of citations: 28 febs.onlinelibrary.wiley.com
JM Guadayol, J Caixach, J Ribe… - Journal of Agricultural …, 1997 - ACS Publications
In the present work the extraction, separation, identification, and quantification of VOCs in paprika oleoresin were performed. Five different methods were used for extraction: …
Number of citations: 63 pubs.acs.org
JO Nyakundi, JN Ombui, WC Wanyonyi… - Journal of the …, 2022 - researchgate.net
Leather processing not only serves social needs by putting into use the meat industry’s by-products (hides and skins) but also makes a significant contribution to global economic …
Number of citations: 2 www.researchgate.net
H Egge, U Murawski, R Ryhage, P György… - Chemistry and Physics …, 1972 - Elsevier
After catalytic hydrogenation of the unsaturated fatty acids, the branched chain fatty acids of human milk fat were enriched 100–500-fold by urea fractionation. The fatty acid (FA) mixture …
Number of citations: 58 www.sciencedirect.com
WR Mayberry - Journal of Bacteriology, 1981 - Am Soc Microbiol
… Hypobromite oxidation, followed by methylation, yielded a single peak at ECL 11.6, the expected position of the isobranched compound methyl 10-methylundecanoate (methyl isolaur…
Number of citations: 66 journals.asm.org

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